molecular formula C5H6BrNO2S2 B15240217 4-Bromo-3-methylthiophene-2-sulfonamide

4-Bromo-3-methylthiophene-2-sulfonamide

Cat. No.: B15240217
M. Wt: 256.1 g/mol
InChI Key: ZJXXDZIVNGITTL-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a sulfonamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylthiophene-2-sulfonamide typically involves the bromination of 3-methylthiophene followed by sulfonamide formation. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfonic acids.

    Reduction: Thiophene sulfinamides.

    Coupling: Biaryl thiophenes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylthiophene-2-sulfonamide is unique due to the combination of bromine, methyl, and sulfonamide groups on the thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C5H6BrNO2S2

Molecular Weight

256.1 g/mol

IUPAC Name

4-bromo-3-methylthiophene-2-sulfonamide

InChI

InChI=1S/C5H6BrNO2S2/c1-3-4(6)2-10-5(3)11(7,8)9/h2H,1H3,(H2,7,8,9)

InChI Key

ZJXXDZIVNGITTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)S(=O)(=O)N

Origin of Product

United States

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